3-(2,6-difluorophenyl)-3-methylpyrrolidine hydrochloride
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Overview
Description
3-(2,6-difluorophenyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then reduced to the corresponding amine, which undergoes cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-difluorophenyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amine derivatives.
Substitution: Phenyl ring-substituted derivatives.
Scientific Research Applications
3-(2,6-difluorophenyl)-3-methylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance the compound’s binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-difluorophenyl)-1-methylpyrrolidine
- 3-(2,6-difluorophenyl)-2-methylpyrrolidine
- 3-(2,6-difluorophenyl)-4-methylpyrrolidine
Uniqueness
3-(2,6-difluorophenyl)-3-methylpyrrolidine hydrochloride is unique due to the specific positioning of the methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2613385-00-3 |
---|---|
Molecular Formula |
C11H14ClF2N |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
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